molecular formula C15H15N3OS B2884066 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207022-14-7

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2884066
CAS No.: 1207022-14-7
M. Wt: 285.37
InChI Key: DGNFHEDWULDGKK-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring, an ethoxy group, and a pyridin-4-ylmethyl substituent. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyridin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethoxy or pyridin-4-ylmethyl groups.

Scientific Research Applications

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a bromine atom instead of an ethoxy group.

    6-chloro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a chlorine atom instead of an ethoxy group.

    6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-ethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-19-12-3-4-13-14(9-12)20-15(18-13)17-10-11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFHEDWULDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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